![molecular formula C21H26N2OS B188651 Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- CAS No. 74797-26-5](/img/structure/B188651.png)
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Wirkmechanismus
The exact mechanism of action of urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- is not fully understood. However, it is believed to act as a serotonin receptor antagonist, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects. It has also been found to have effects on various physiological systems such as the cardiovascular and immune systems.
Vorteile Und Einschränkungen Für Laborexperimente
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, which makes it a well-characterized compound. However, there are also limitations to its use in lab experiments. It has been found to have poor solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl-. One potential direction is to further investigate its mechanism of action and how it interacts with various neurotransmitter systems in the brain. Another direction is to explore its potential therapeutic effects in the treatment of other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Additionally, there is potential for the development of new derivatives of urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- with improved solubility and pharmacokinetic properties.
Synthesemethoden
The synthesis method of urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- involves the reaction of 2,3-dihydrodibenzo[b,e][1,4]thiazepin-5(1H)-one with hexyl isocyanate in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Urea, N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N'-hexyl- has been studied for its potential applications in various scientific fields such as neuroscience, pharmacology, and biochemistry. It has been found to have potential therapeutic effects in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia.
Eigenschaften
74797-26-5 | |
Molekularformel |
C21H26N2OS |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-hexylurea |
InChI |
InChI=1S/C21H26N2OS/c1-2-3-4-9-14-22-21(24)23-20-17-11-6-5-10-16(17)15-25-19-13-8-7-12-18(19)20/h5-8,10-13,20H,2-4,9,14-15H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
WOWUIZDCLQJAIJ-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Kanonische SMILES |
CCCCCCNC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.